molecular formula C17H22N4O3S B2988633 N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953230-87-0

N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2988633
M. Wt: 362.45
InChI Key: ABLFUAMZYKNBDB-UHFFFAOYSA-N
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Description

N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacology

N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has been studied for its role in neuropharmacology, particularly in relation to orexin receptors and their influence on feeding, arousal, stress, and drug abuse. A study by Piccoli et al. (2012) investigated various orexin receptor antagonists in a model of binge eating in rats, highlighting the potential of certain compounds in reducing compulsive food intake without affecting normal food consumption (Piccoli et al., 2012).

Serotonin Receptor Interaction

Another area of research is the interaction with serotonin receptors. A study by Roberts et al. (1998) explored the effects of various 5-HT1B/1D receptor antagonists in different brain regions, contributing to our understanding of serotonin's role in the brain and the potential therapeutic applications of such antagonists (Roberts et al., 1998).

Cannabinoid Receptor Antagonism

The compound has also been studied in the context of cannabinoid receptor antagonism. Lan et al. (1999) discussed the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which could have therapeutic implications for conditions influenced by these receptors (Lan et al., 1999).

Anticonvulsant Properties

Research by Adolphe-Pierre et al. (1998) on the chemical oxidation of anticonvulsant derivatives, including N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide, sheds light on the metabolic pathways and potential therapeutic applications of these compounds in seizure disorders (Adolphe-Pierre et al., 1998).

Neuropsychopharmacology

In the field of neuropsychopharmacology, compounds like N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide are being investigated for their potential as neuroleptics with selective behavioral profiles. Nielsen et al. (1997) discussed two novel compounds with pharmacological profiles similar to clozapine, suggesting potential applications in treating psychotic disorders without the typical side effects associated with traditional antipsychotics (Nielsen et al., 1997).

Molecular Interaction Studies

Shim et al. (2002) focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the binding mechanisms and potential therapeutic applications of these compounds (Shim et al., 2002).

properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-12-9-15(20-24-12)19-17(23)16(22)18-10-13-4-6-21(7-5-13)11-14-3-2-8-25-14/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLFUAMZYKNBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

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